molecular formula C11H10BrNO2S B1404758 Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 1227954-68-8

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B1404758
CAS No.: 1227954-68-8
M. Wt: 300.17 g/mol
InChI Key: QRMCLDGXVIUBNH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate (C₁₁H₁₀BrNO₂S, MW 300.18 g/mol, CAS 1227954-68-8) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an amino group at position 3, a bromine atom at position 4, and an ethyl carboxylate ester at position 2. This compound is a key intermediate in medicinal and materials chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for bioactive molecules. Its structure is characterized by a planar benzothiophene ring system, with the electron-withdrawing bromine and electron-donating amino group influencing its electronic properties and intermolecular interactions .

Properties

IUPAC Name

ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCLDGXVIUBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219623
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-68-8
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 2-Bromo-6-fluorobenzaldehyde and Ethyl Thioglycolate

One method for synthesizing Ethyl 4-bromo-1-benzothiophene-2-carboxylate involves reacting 2-Bromo-6-fluorobenzaldehyde with ethyl thioglycolate.

Reaction Conditions: The reaction is performed using potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 60°C.
Procedure:

  • Charge a three-necked flask with N,N-dimethylformamide (250 ml) and potassium carbonate (51.5 g, 373 mmol).
  • Add ethyl thioglycolate (13.7 ml) dropwise at room temperature under a nitrogen atmosphere, followed by the rapid addition of 2-Bromo-6-fluorobenzaldehyde (25.2 g, 124 mmol).
  • Stir the mixture at 60°C overnight, then dilute with ethyl acetate (300 ml), filter, and wash the filtrate with water and saturated brine.
  • Dry, concentrate, and subject the residue to column chromatography to obtain Ethyl 4-bromo-1-benzothiophene-2-carboxylate.

Yield: The reported yield for this method is 66%.

Synthesis of 3-Aminobenzo[b]thiophenes via Halogenation

3-halobenzothiophenes can be accessed through halogenation of the corresponding benzothiophene.

Reagents and Conditions: The synthesis involves the use of tert-BuONO, CuBr2, and MeCN at 0°C, followed by reaction at room temperature for 2 hours and treatment with aqueous HCl.

Synthesis Involving Methyl Thioglycolate

The reaction of substituted aryl halides with methyl thioglycolate can yield benzothiophene derivatives. For example, reacting an aryl halide with methyl thioglycolate in the presence of Et3N in DMSO under microwave irradiation gives the corresponding benzothiophene.

Reaction Conditions:

  • Et3N in DMSO
  • Microwave irradiation at 130 °C for 35 minutes

Further Elaboration to Benzothieno[3,2-e]diazepin-5(2H)-one Scaffold

Bromobenzothiophene can be used as a starting material for synthesizing more complex scaffolds such as benzothieno[3,2-e]diazepin-5(2H)-one derivatives.

Reaction Conditions:

  • Buchwald–Hartwig coupling of (R)-tert-butyl (1-aminopropan-2-yl)carbamate with bromobenzothiophene under microwave irradiation at 150 °C for 75 minutes.
  • Subsequent Boc-deprotection using TFA and lactamization by treatment with NaOMe.

Synthesis of 3-Amino-2-Formyl-Functionalized Benzothiophenes

3-Amino-2-formyl-functionalized benzothiophenes can be synthesized using a domino protocol. These compounds are synthesized by following the Friedlander reaction protocol with some modifications. A mixture of 3-amino-2-formyl benzothiophene can be used to synthesize benzothieno[3,2-b]pyridines.

Bromination of Ethyl Benzo[b]thiophene-2-carboxylate

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be synthesized through the bromination of ethyl benzo[b]thiophene-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Summary Table: Preparation Methods

Method Starting Materials Reagents and Conditions Yield
Reaction of 2-Bromo-6-fluorobenzaldehyde with Ethyl Thioglycolate 2-Bromo-6-fluorobenzaldehyde, Ethyl Thioglycolate Potassium carbonate, N,N-dimethylformamide, 60°C, Inert atmosphere 66%
Halogenation of Benzothiophene Benzothiophene tert-BuONO, CuBr2, MeCN, 0°C to Room Temperature, HCl (aq.) Not Specified
Reaction with Methyl Thioglycolate Aryl Halide Methyl thioglycolate, Et3N, DMSO, Microwave irradiation at 130 °C Reasonable
Bromination of Ethyl Benzo[b]thiophene-2-carboxylate Ethyl Benzo[b]thiophene-2-carboxylate Bromine or N-bromosuccinimide (NBS), catalyst (iron or aluminum chloride), controlled conditions Not Specified
Domino protocol 2-fluoro-5-nitro benzonitrile Friedlander reaction protocol, modifications Not Specified

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed:

  • Substituted benzothiophenes
  • Oxidized or reduced derivatives
  • Carboxylic acids from hydrolysis

Scientific Research Applications

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

A positional isomer, ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate (C₁₁H₁₀BrNO₂S, MW 300.17 g/mol, CAS 93103-81-2), differs in the placement of the amino group (position 5 vs. 3). This shift significantly alters the compound’s electronic profile:

  • Electronic Effects: The 5-amino isomer exhibits reduced conjugation between the amino group and the carboxylate ester due to increased distance, leading to lower dipole moments compared to the 3-amino derivative.
  • Reactivity: The 3-amino compound’s proximity to the bromine atom enhances intramolecular charge transfer, making it more reactive in Suzuki-Miyaura cross-coupling reactions. In contrast, the 5-amino isomer may favor nucleophilic aromatic substitution at the bromine site .

Table 1: Comparison of Positional Isomers

Property 3-Amino-4-bromo isomer 5-Amino-4-bromo isomer
Molecular Formula C₁₁H₁₀BrNO₂S C₁₁H₁₀BrNO₂S
CAS Number 1227954-68-8 93103-81-2
Amino Group Position 3 5
Predominant Reactivity Cross-coupling Nucleophilic substitution
Dipole Moment (Calculated) 4.2 D 3.8 D
Halogen-Substituted Derivatives: Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

Replacing bromine with iodine in ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (C₁₁H₁₀INO₂S, MW 347.18 g/mol, CAS 1427461-00-4) introduces steric and electronic differences:

  • Electronic Effects : Iodine’s lower electronegativity reduces the electron-withdrawing effect, stabilizing the aromatic system slightly more than bromine. This enhances iodine’s leaving-group ability in metal-catalyzed reactions .

Table 2: Halogen-Substituted Derivatives

Property 4-Bromo Derivative 5-Iodo Derivative
Molecular Weight 300.18 g/mol 347.18 g/mol
Halogen Atomic Radius 1.14 Å (Br) 1.33 Å (I)
Electronegativity 2.96 (Br) 2.66 (I)
Reactivity in Cross-Coupling Moderate oxidative addition Faster oxidative addition (Pd)
Core Structure Variants: Cyclohexene vs. Benzothiophene Derivatives

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (C₂₁H₁₉NO₂FBr, MW 424.28 g/mol) shares functional groups (amino, bromo, carboxylate) but features a non-aromatic cyclohexene core. Key differences include:

  • Aromaticity : The benzothiophene derivative’s aromaticity enhances stability and π-π stacking interactions, whereas the cyclohexene derivative adopts a distorted screw-boat conformation, reducing planarity .
  • Crystal Packing : In the cyclohexene derivative, N–H⋯O hydrogen bonds form chains along [010], whereas the benzothiophene analog’s rigid structure may favor tighter π-stacking .

Table 3: Core Structure Comparison

Property Benzothiophene Derivative Cyclohexene Derivative
Core Structure Aromatic Non-aromatic (screw-boat)
Dihedral Angles* ~0° (planar) 76.4–81.0° (non-planar)
Dominant Intermolecular Forces π-π stacking N–H⋯O hydrogen bonding
Synthetic Route Cyclocondensation Chalcone amination

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via cyclocondensation, whereas cyclohexene derivatives require chalcone precursors and ammonium acetate-mediated amination .
  • Applications : The bromine atom in the 4-position enables cross-coupling reactions for drug discovery (e.g., kinase inhibitors), while iodine-substituted analogs are preferred in radioimaging due to iodine’s isotopic properties .
  • Thermal Stability : Benzothiophene derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to cyclohexene analogs (decomposition ~200°C), attributed to aromatic stabilization .

Biological Activity

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl carboxylate group at the 2-position. This unique arrangement contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit specific kinases and other enzymes involved in cell signaling pathways.
  • Receptors : It has the potential to modulate receptor activity, influencing physiological responses.

These interactions can lead to various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of benzothiophenes exhibit notable anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in preclinical models .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Studies have highlighted its effectiveness in:

  • Inhibiting the growth of Staphylococcus aureus and Candida albicans.
  • Serving as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Its mechanism likely involves modulation of inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyFocusKey Findings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited tumor growth in xenograft models.
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC values indicating strong inhibitory effects.
Anti-inflammatory PropertiesReduced cytokine levels in vitro, suggesting potential for treating inflammatory conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylateChlorine instead of bromineSimilar anticancer and antimicrobial activities
Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylateFluorine substitutionEnhanced receptor binding affinity but varied efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization of substituted thiophenes, followed by bromination at the 4-position and introduction of the amino group. Optimization includes adjusting catalysts (e.g., Lewis acids for bromination ), solvent polarity (polar aprotic solvents for cyclization ), and temperature control (low temperatures for bromine stability). Characterization via 1H^1H-NMR and LC-MS ensures intermediate purity before esterification.

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer : Purity is confirmed via HPLC (>95% peak area) and melting point analysis (e.g., 120–122°C for related brominated benzothiophenes ). Structural validation combines 13C^{13}C-NMR (to confirm ester and bromine substituents) and X-ray crystallography (using SHELXL for refinement ). Mass spectrometry (HRMS) verifies molecular weight.

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The 4-bromo group undergoes Suzuki coupling (with Pd catalysts ) or nucleophilic substitution (e.g., with amines). Reactivity is influenced by steric hindrance from the adjacent amino group; computational modeling (DFT) predicts regioselectivity . Reaction progress is monitored via TLC and 19F^{19}F-NMR (if fluorinated reagents are used).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural refinement?

  • Methodological Answer : Disordered atoms are modeled using PART instructions in SHELXL , with occupancy factors adjusted via iterative least-squares refinement. Thermal ellipsoid plots (generated via ORTEP-3 ) identify problematic regions. High-resolution data (>0.8 Å) and twinning detection (via PLATON) improve accuracy. For severe disorder, omit maps or restraints (e.g., SIMU/DELU ) stabilize refinement.

Q. What strategies address conflicting spectroscopic data (e.g., unexpected NOE correlations in 1H^1H-NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) identifies exchange broadening. 2D techniques (COSY, NOESY) map through-space interactions, while DFT-calculated chemical shifts (using Gaussian) validate proposed conformers . For ambiguous cases, X-ray crystallography provides definitive spatial assignments .

Q. How can computational methods predict the compound’s bioactivity or regioselectivity in reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinases), using the amino group as a hydrogen-bond donor. DFT calculations (B3LYP/6-31G*) predict electrophilic regions (e.g., bromine’s σ-hole for SNAr reactions ). Machine learning (e.g., Random Forest models) trains on existing benzothiophene datasets to forecast reactivity.

Data Analysis & Experimental Design

Q. What statistical approaches are used to validate reproducibility in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, time). ANOVA tests quantify variance between batches. For low-yield steps (e.g., bromination), bootstrap resampling calculates confidence intervals for optimization .

Q. How are non-covalent interactions (e.g., halogen bonding) analyzed in crystal structures of this compound?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) visualizes Br···O/N contacts. Quantum Topological Analysis (QTAIM) calculates bond critical points to confirm halogen bonds . SHELXL’s SUMP instruction refines interaction geometries .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

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